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molecular formula CaI2 B167406 Calcium iodide CAS No. 10102-68-8

Calcium iodide

Cat. No. B167406
M. Wt: 293.89 g/mol
InChI Key: UNMYWSMUMWPJLR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04978778

Procedure details

The procedure of Example 9 was repeated except that 10 g of calcium iodide was used in place of methyl iodide and the reaction was carried out for 6 hours. GC analysis showed that 0.083 g of vinyl acetate and 12.7 g of ethylidene diacetate were formed with considerable amount of acetic acid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0.083 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[Ca+2].[I-].[C:4]([O:7][CH:8]=[CH2:9])(=[O:6])[CH3:5]>C(O)(=O)C>[C:4]([O:7][CH:8]([O:7][C:4](=[O:6])[CH3:5])[CH3:9])(=[O:6])[CH3:5] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[I-].[Ca+2].[I-]
Step Three
Name
Quantity
0.083 g
Type
reactant
Smiles
C(C)(=O)OC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(=O)OC(C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: CALCULATEDPERCENTYIELD 18027.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04978778

Procedure details

The procedure of Example 9 was repeated except that 10 g of calcium iodide was used in place of methyl iodide and the reaction was carried out for 6 hours. GC analysis showed that 0.083 g of vinyl acetate and 12.7 g of ethylidene diacetate were formed with considerable amount of acetic acid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0.083 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[Ca+2].[I-].[C:4]([O:7][CH:8]=[CH2:9])(=[O:6])[CH3:5]>C(O)(=O)C>[C:4]([O:7][CH:8]([O:7][C:4](=[O:6])[CH3:5])[CH3:9])(=[O:6])[CH3:5] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[I-].[Ca+2].[I-]
Step Three
Name
Quantity
0.083 g
Type
reactant
Smiles
C(C)(=O)OC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(=O)OC(C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: CALCULATEDPERCENTYIELD 18027.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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